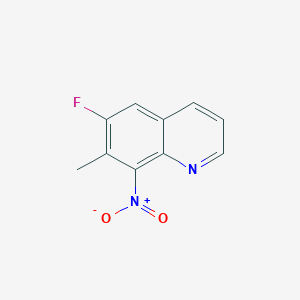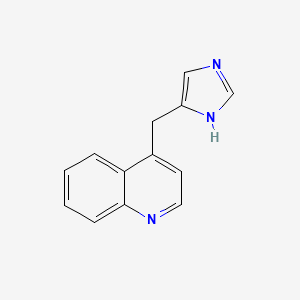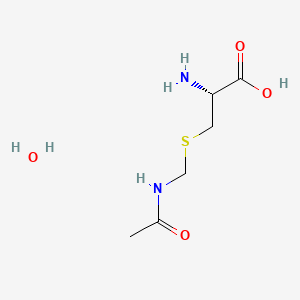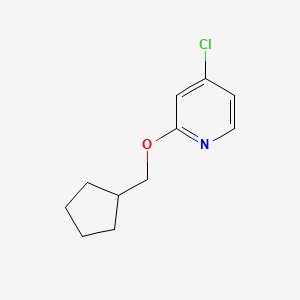
2-(2-Ethoxy-3-methoxyphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity.
Industrial Production Methods
Industrial production of azetidines often involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethoxy-3-methoxyphenyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxy-3-methoxyphenyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxy-3-methoxyphenyl)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. This reactivity can be harnessed to modify biological molecules or create new materials with specific properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
2-(2-Ethoxy-3-methoxyphenyl)azetidine is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
777889-32-4 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-(2-ethoxy-3-methoxyphenyl)azetidine |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12-9(10-7-8-13-10)5-4-6-11(12)14-2/h4-6,10,13H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
SINMNNBTQCTLBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1OC)C2CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)



![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)

![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)


